1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
描述
属性
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-18-7-3-5-12(18)9-20(10-13-6-4-8-22-13)15(21)14-11-19(2)17-16-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJPEVNEOPOQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations:
Core Heterocycles: The target’s 1,2,3-triazole core differs from pyrazole (in compounds 19 and 515150-39-7) or oxadiazole (in 2034547-34-5). Triazoles are known for strong hydrogen-bonding capacity and metabolic stability, which may enhance pharmacokinetics compared to pyrazoles . The thiophene group in the target and compound 19 contrasts with benzothiazole (515150-39-7) or naphthalene (1a), impacting lipophilicity and π-π stacking interactions.
Compound 19’s sulfonamide group improves water solubility but may reduce membrane permeability compared to the target’s carboxamide .
Synthesis Efficiency :
- Compound 19 achieved a moderate yield (39.9%), while 1a’s yield was lower (23%) . The target’s synthesis likely involves similar alkylation steps (e.g., using K₂CO₃ in DMF), but efficiency remains speculative .
Biological Activity :
- Only compound 19 demonstrated antibacterial and antimycobacterial activity , suggesting that the target’s thiophene and triazole motifs might confer similar bioactivity if tested .
Implications of Structural Variations
- Electronic Properties : The triazole-thiophene combination in the target may enhance electron delocalization, improving binding to enzymes like cytochrome P450 or bacterial targets.
- Steric Effects : The bulkier benzothiazole in 515150-39-7 could hinder target engagement compared to the target’s smaller substituents .
- Solubility and Permeability : The absence of polar sulfonamide groups (as in compound 19) may reduce the target’s solubility but improve its cell-membrane penetration .
Methodological Considerations
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click" chemistry) to form the triazole core. Key steps include:
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Alkyne-Azide Coupling : Reacting a propargyl-substituted precursor with an azide derivative under Cu(I) catalysis (e.g., CuI in DMF at 60–80°C).
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N-Alkylation : Introducing the methyl-pyrrole and thiophenemethyl substituents via nucleophilic substitution or reductive amination.
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Optimization : Yields >70% are achieved with strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Step Reagents/Conditions Yield Range CuAAC CuI, DMF, 60°C 65–85% N-Alkylation K₂CO₃, DCM, RT 50–75% Purification Column chromatography (SiO₂, EtOAc/hexane) >95% purity
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the triazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.2 ppm), and pyrrole (δ 6.0–6.5 ppm) moieties. Integrate methyl groups (δ 2.5–3.5 ppm) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₇H₂₀N₆OS).
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) .
Q. How do the compound’s solubility properties influence solvent selection for biological assays?
- Methodological Answer : The compound is lipophilic (logP ~2.5–3.5) due to aromatic and alkyl substituents. Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity. Sonication or heating (40–50°C) improves dissolution .
Q. What functional groups contribute to its stability under physiological conditions?
- Key Groups :
- Triazole Core : Resists hydrolysis at pH 7.4 due to aromatic stabilization.
- Methyl-Pyrrole : Enhances metabolic stability by reducing CYP450-mediated oxidation.
- Thiophene : Susceptible to sulfoxidation; store at –20°C in dark to prevent degradation .
Q. Which chromatographic methods are optimal for purification?
- Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. For intermediates, silica gel chromatography (EtOAc/hexane, 3:7 to 1:1) effectively separates polar byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxamide and catalytic lysine/aspartate residues.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental IC₅₀ data .
Q. What strategies resolve contradictions in reported IC₅₀ values across cell-based vs. enzyme assays?
- Answer :
- Membrane Permeability : Measure logD (octanol-water) to evaluate passive diffusion; low permeability may explain reduced cellular activity despite high enzyme inhibition.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .
Q. How do steric effects from the methyl-pyrrole group influence regioselectivity in cross-coupling reactions?
- Answer :
- Buchwald-Hartwig Amination : Steric hindrance from the methyl group directs coupling to the less hindered N-atom of the triazole.
- Optimization : Use bulky ligands (XPhos) to enhance selectivity for the desired regioisomer (>90%) .
Q. What experimental designs minimize byproduct formation during N-alkylation?
- Answer :
- Stepwise Alkylation : First install the thiophenemethyl group, then the methyl-pyrrole to avoid competing reactions.
- Base Selection : Use NaH in THF (0°C) for controlled deprotonation, reducing over-alkylation .
Q. How can reaction optimization frameworks (e.g., Design of Experiments) improve synthesis scalability?
- Answer :
- DOE Parameters : Vary catalyst loading (CuI: 5–15 mol%), temperature (50–80°C), and solvent (DMF vs. t-BuOH/H₂O) in a factorial design.
- Outcome : Identify conditions that maximize yield (≥80%) while minimizing Cu residues (<50 ppm) for biomedical applications .
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